3-Methyl-7-pentylpurine-2,6-dione

Description

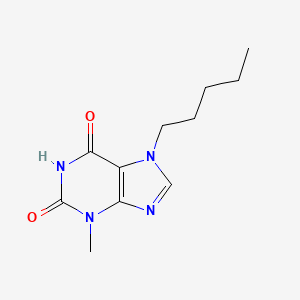

3-Methyl-7-pentylpurine-2,6-dione is a purine derivative characterized by a pentyl group at position 7 and a methyl group at position 3 of the purine scaffold. This compound belongs to the xanthine family, which includes pharmacologically significant molecules such as theophylline and caffeine.

Properties

IUPAC Name |

3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-3-4-5-6-15-7-12-9-8(15)10(16)13-11(17)14(9)2/h7H,3-6H2,1-2H3,(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFYESAIZGKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NC2=C1C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-7-pentylpurine-2,6-dione typically involves the reaction of appropriate purine derivatives with alkylating agents. One common method involves the alkylation of 3-methylxanthine with pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

3-Methyl-7-pentylpurine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.

Biology: This compound is used in studies related to cell signaling and enzyme inhibition, particularly in the context of purine metabolism.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with purine receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Substituent Effects on Pharmacokinetics and Binding

- In contrast, 7-but-2-ynyl () introduces rigidity, possibly improving metabolic stability by resisting oxidative degradation .

- Position 8 Modifications: Bromine () or styryl groups () at position 8 enhance steric bulk and electronic effects, critical for receptor antagonism (e.g., adenosine A2A in Istradefylline) . Methylsulfanyl at position 8 () may act as a metal-binding motif, useful in enzyme inhibition or chelation therapies .

Position 1 and 3 Modifications :

Therapeutic Potential and Research Findings

- However, unlike Istradefylline, it lacks the 8-styryl group required for selective adenosine A2A antagonism .

- PK Profiles: Bicyclic pyrimidinone derivatives () with EC50 values as low as 6 nM highlight the importance of substituent optimization for potency, a principle applicable to purine-2,6-diones .

Biological Activity

3-Methyl-7-pentylpurine-2,6-dione is a purine derivative with significant biological activity, particularly in the context of enzyme inhibition and cell signaling. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry. Below, we explore its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

Molecular Formula : C13H21N5O2

Molecular Weight : 236.27 g/mol

The synthesis of this compound typically involves the alkylation of 3-methylxanthine with pentyl bromide under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base. This method allows for the formation of the purine structure while introducing the pentyl group at position 7.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in purine metabolism. The compound acts as an inhibitor for various enzymes, affecting cellular processes such as:

- Inhibition of Phosphodiesterases : Similar to other purine derivatives like theophylline and caffeine, this compound may inhibit phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells.

- Modulation of Purinergic Receptors : It interacts with purinergic receptors, potentially influencing signaling pathways related to cellular responses.

Biological Effects

Research has indicated several biological effects associated with this compound:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation through modulation of inflammatory pathways, although detailed studies are still needed.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria (e.g., E. coli) | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis. The IC50 value was determined to be approximately 25 μM after 48 hours of exposure.

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 μg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.